molecular formula C10H13NO4 B7905747 2,4,6-Trimethoxybenzamide

2,4,6-Trimethoxybenzamide

Cat. No. B7905747
M. Wt: 211.21 g/mol
InChI Key: MJBSQLQOPRALIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethoxybenzamide is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Trimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Activity : Derivatives of 3,4,5-trimethoxybenzamide have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. One derivative showed significant cytotoxicity and inhibited the growth of MDA-MB-231, HCT-116, HT-29, and HeLa cell lines, suggesting potential as an anti-cancer lead (Li et al., 2020).

  • CNS Depressant Activity : Research on heterocyclic 3,4,5-trimethoxybenzamides, including derivatives of methyl- or dimethyloxazolidines, has suggested potential CNS depressant activity (Parravicini et al., 1976).

  • Anticonvulsant Property : Some 3,4,5-trimethoxybenzamides have demonstrated anticonvulsant properties, although this was not directly related to their ability to inhibit the oxidation of pyruvic acid (Chaturvedi et al., 1972).

  • Memory Enhancement : N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated as potential memory enhancers, showing acetylcholinesterase-inhibiting activity (Piplani et al., 2018).

  • Neurosedatives : Novel 3,4,5-trimethoxybenzamides derived from either 3,6-dihydro-1,2-oxazine or tetrahydro-1,2-oxazine have been synthesized as potential neurosedatives (Labazioewicz et al., 1992).

  • Ribonucleotide Reductase Inhibition and Antitumor Activity : Trimidox, a newly synthesized analog of 2,4,6-trimethoxybenzamide, has shown potent inhibition of ribonucleotide reductase and significant antitumor activity in experimental studies (Szekeres et al., 2004).

properties

IUPAC Name

2,4,6-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBSQLQOPRALIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.